N-Nitrosohydroxyproline

描述

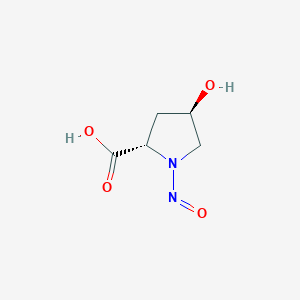

N-Nitrosohydroxyproline (NHPRO) is a non-volatile N-nitrosamine derived from the nitrosation of hydroxyproline, an amino acid found in collagen and dietary proteins. Structurally, it features a pyrrolidine ring substituted with a hydroxyl group and a nitroso (-NO) moiety (CAS: 61873; PubChem CID: 61873) .

准备方法

High-Pressure Nitric Oxide Method

US3090786A (1995) discloses a gas-phase nitrosation method using nitric oxide (NO) under superatmospheric pressure . Although developed for N-methylaniline, this technique is theoretically applicable to hydroxyproline’s secondary amine:

-

Reactor Design : A stainless steel autoclave charged with hydroxyproline and a non-polar solvent (e.g., hexane) is pressurized with NO (300–400 psi).

-

Thermal Activation : Heating to 100°C initiates exothermic nitrosation, with pressure maintained by periodic NO replenishment .

-

Advantages : Eliminates nitrite salts, reducing byproduct formation.

Potential drawbacks include the hydroxyl group’s instability under high-temperature, oxidative conditions. Pilot studies would require protective group strategies, such as trimethylsilyl ether formation, to prevent undesired oxidation .

Purification and Stabilization Techniques

N-Nitrosohydroxyproline’s labile nitroso group demands careful purification:

-

Solvent Recrystallization : Stewart (1971) used ethyl acetate/hexane mixtures to isolate the compound, exploiting its low solubility in non-polar media .

-

Acidic Quenching : Post-reaction treatment with ascorbic acid and sulfamic acid eliminates residual nitrites and stabilizes the nitroso group, as noted in LC-HRMS protocols .

-

Chromatography : Reverse-phase HPLC with phenyl-hexyl columns (acidified methanol/water mobile phases) resolves nitroso derivatives from impurities .

Comparative Analysis of Methods

化学反应分析

Types of Reactions

N-Nitrosohydroxyproline undergoes several types of chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro compounds.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Substitution: Nucleophiles like amines or thiols can react with the nitroso group under basic or neutral conditions.

Major Products Formed

Oxidation: Nitrohydroxyproline.

Reduction: Aminohydroxyproline.

Substitution: Various substituted hydroxyproline derivatives depending on the nucleophile used.

科学研究应用

Toxicological Research

Carcinogenic Potential

N-Nitroso compounds, including NHP, are known for their carcinogenic properties. Research indicates that NHP can induce tumors in laboratory animals, similar to other nitrosamines. The formation of N-nitrosohydroxyproline can occur during the processing of certain foods, particularly meats preserved with nitrites, leading to concerns regarding dietary exposure and its implications for human health .

Case Study: Meat Processing

In the meat industry, NHP has been detected as a degradation product of proline during the curing process. A study highlighted that the presence of nitrites in meat products can lead to the formation of N-nitroso compounds, including NHP, which raises significant health concerns due to their carcinogenicity .

Pharmaceutical Applications

Drug Impurities and Safety Assessments

The presence of nitrosamines like NHP in pharmaceutical products has led to increased scrutiny from regulatory bodies such as the FDA. These compounds can form as impurities during drug manufacturing and storage processes. Regulatory agencies have developed methodologies to assess the risk associated with nitrosamine impurities, including NHP .

Table 1: Regulatory Guidelines for Nitrosamine Impurities

Environmental Impact

Formation in Environmental Contexts

this compound can also form in environmental settings, particularly through biological processes that involve nitrogen-containing compounds. The understanding of these pathways is crucial for assessing the environmental impact of agricultural practices and food processing methods that utilize nitrites .

Food Safety Concerns

Presence in Food Products

The presence of NHP in food products has been documented in various studies focusing on nitrosamine formation during cooking or processing methods involving nitrites. The European Food Safety Authority (EFSA) has conducted assessments to evaluate the risks associated with dietary exposure to nitrosamines, including NHP .

Table 2: Summary of Nitrosamines Detected in Food Products

| Food Type | Detected Nitrosamines | Concentration Levels |

|---|---|---|

| Processed Meats | This compound | Varies; typically low ppm levels |

| Cured Fish | N-Nitrosodimethylamine | Up to 10 ppm |

| Vegetables (cooked) | Trace levels of various nitrosamines | Generally below detection limits |

作用机制

The mechanism by which N-Nitrosohydroxyproline exerts its effects involves the nitroso group. This group can interact with biological molecules, leading to various biochemical reactions. For example, the nitroso group can form adducts with DNA, potentially leading to mutations. Additionally, the compound can generate reactive nitrogen species, which can further interact with cellular components .

相似化合物的比较

Comparative Analysis of NHPRO with Structurally Similar Compounds

Structural and Functional Comparisons

Key Compounds:

- N-Nitrosoproline (NPRO): A noncarcinogenic nitrosamine with a pyrrolidine ring lacking a hydroxyl group .

- N-Nitrosothiazolidine-4-carboxylic acid (NTCA): A heterocyclic nitrosamine with a sulfur atom and carboxylic acid group, linked to noncarcinogenicity .

- N-Nitrosodimethylamine (NDMA): A volatile, highly carcinogenic nitrosamine with two methyl groups .

- N-Nitrosopiperidine (NPIP): A six-membered cyclic nitrosamine with potent carcinogenicity .

Structural Features:

| Compound | Core Structure | Functional Groups | Volatility |

|---|---|---|---|

| NHPRO | Pyrrolidine | Hydroxyl, Nitroso | Non-volatile |

| NPRO | Pyrrolidine | Nitroso | Non-volatile |

| NTCA | Thiazolidine | Carboxylic Acid, Nitroso | Non-volatile |

| NDMA | Dimethylamine | Nitroso | Volatile |

| NPIP | Piperidine | Nitroso | Volatile |

Toxicological Profiles

Notes:

- NHPRO and NPRO are exceptions among nitrosamines due to their lack of carcinogenicity, likely due to rapid excretion and metabolic detoxification .

- Volatile nitrosamines (NDMA, NPYR, NPIP) exhibit significantly higher toxicity, with TD50 values <1.3 mg/kg/day .

Occurrence and Formation in Food Products

NHPRO forms in nitrite-preserved meats (e.g., sausages, ham) through reactions between hydroxyproline and nitrite. Its levels correlate strongly with nitrite concentration (0–350 mg/kg) .

Comparative Levels in Processed Meats (µg/kg):

| Compound | Dry-Cured Ham | Bacon | Smoked Ham Medallion |

|---|---|---|---|

| NHPRO | 9.4 | 2.0 | 3.9 |

| NPRO | 5.52 | — | 3.1 |

| NTCA | 171 | 41 | 448 |

| NDMA | — | 2.1 | 1.8 |

Key Observations :

- NTCA and NMTCA dominate in concentration due to their stability and precursor abundance .

- Volatile nitrosamines (NDMA, NPYR) remain at trace levels even with high nitrite, likely due to precursor limitations .

Analytical and Mitigation Strategies

- Detection: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for non-volatile nitrosamines like NHPRO and NPRO .

- Mitigation : Erythorbic acid and ascorbyl palmitate inhibit NHPRO formation by competing for nitrite .

生物活性

N-Nitrosohydroxyproline (NHPRO) is a nitrosamine compound that has garnered attention due to its potential biological activities, particularly in relation to carcinogenicity and mutagenicity. This article provides a comprehensive overview of the existing research on the biological activity of NHPRO, including case studies, research findings, and data tables summarizing relevant studies.

Overview of N-Nitroso Compounds

N-nitroso compounds (NOCs), including NHPRO, are formed through the reaction of nitrites and secondary amines. They are commonly found in processed meats and certain food products. The biological activity of these compounds can lead to significant health implications, particularly concerning cancer development.

Carcinogenic Potential

Research indicates that NHPRO does not exhibit a significant tumorigenic effect in animal models. A study reported that administration of large doses of nitrosoproline and NHPRO in rats did not result in tumor formation, contrasting with other nitrosamines like diethylnitrosamine, which is known to induce hepatomas . This suggests that while NHPRO is a member of the nitrosamine family, its carcinogenic potential may be limited compared to more potent nitrosamines.

Mutagenicity

Despite the lack of strong evidence for carcinogenicity, some studies have highlighted the mutagenic potential of NHPRO. For instance, it has been suggested that N-nitroso compounds can induce mutations in bacterial and mammalian cells under certain conditions . The mechanisms by which these compounds exert their effects often involve metabolic activation leading to DNA damage.

Case Studies

- Dietary Intake and Cancer Risk : A large case-control study involving 827 hepatocellular carcinoma (HCC) cases found associations between dietary intake of various nitrosamines, including NPIP (N-nitrosopiperidine), and increased HCC risk. While specific data on NHPRO was not detailed, the findings suggest a broader context where dietary nitrosamines contribute to cancer risk .

- Food Analysis in Thailand : A systematic analysis of food samples in Thailand revealed the presence of various nitrosamines, including NDMA and NPIP, at concerning levels. Although NHPRO was not specifically mentioned, the study underscores the relevance of nitrosamines in dietary sources and their potential health impacts .

Summary of Key Studies

The biological activity of NHPRO and similar compounds is primarily mediated through metabolic processes involving cytochrome P450 enzymes. These enzymes can convert NOCs into reactive intermediates capable of binding to DNA, leading to mutations and potentially initiating carcinogenesis. However, the extent of this activation varies significantly across different tissues and species .

常见问题

Basic Research Questions

Q. Q1. What analytical methodologies are recommended for detecting and quantifying N-Nitrosohydroxyproline (NHPRO) in complex matrices like food or biological samples?

Methodological Answer: NHPRO detection requires multi-step isolation and quantification due to its polarity and low volatility. A validated approach involves:

- Sample Preparation : Solvent extraction (e.g., dichloromethane) followed by liquid-liquid partitioning to remove interfering compounds .

- Isolation : Column chromatography (e.g., silica gel) to separate NHPRO from co-extracted nitrosamines .

- Derivatization : Trimethylsilylation to enhance volatility for gas chromatography (GC) analysis .

- Detection : GC coupled with mass fragmentography (GC-MS/MS) using selective ion monitoring (SIM) for specificity. Limits of detection (LOD) typically range from 0.1–1.0 µg/kg in food matrices .

Q. Q2. What are the primary pathways for NHPRO formation in processed foods or pharmaceutical formulations?

Methodological Answer: NHPRO forms via nitrosation reactions between hydroxyproline (a secondary amine) and nitrosating agents (e.g., nitrites in acidic conditions). Key factors to study include:

- pH Dependence : Optimal nitrosation occurs at pH 2–4, common in gastric environments or acidic food preservation .

- Catalysts : Thiocyanate (from saliva or food additives) accelerates reaction rates experimentally; quantify using kinetic modeling under simulated physiological conditions .

- Inhibitors : Ascorbic acid or α-tocopherol can suppress formation—test efficacy via controlled spiking experiments .

Q. Q3. What regulatory limits or safety thresholds apply to NHPRO in pharmaceuticals or food products?

Methodological Answer: While no specific limits exist for NHPRO, guidelines for nitrosamine impurities in pharmaceuticals (e.g., EMA/FDA) recommend:

- Acceptable Intake (AI) : ≤ 96 ng/day for most nitrosamines, extrapolated from carcinogenicity data .

- Analytical Thresholds : Method validation must achieve LOD ≤ 30% of the AI. Use LC-HRMS or GC-MS for trace analysis, with spike-recovery studies (80–120% recovery) to confirm accuracy .

Advanced Research Questions

Q. Q4. How can conflicting carcinogenicity data for NHPRO be resolved, given its classification as "inadequate evidence" in animal models?

Methodological Answer: Address contradictions through:

- Dose-Response Studies : Conduct long-term bioassays using transgenic rodent models (e.g., Tg.rasH2) to assess tumorigenicity at varying doses (e.g., 0.1–100 mg/kg/day) .

- Mechanistic Probes : Evaluate DNA adduct formation via P-postlabeling or LC-MS/MS. Compare with structurally similar nitrosamines (e.g., N-nitrosoproline) to infer metabolic activation pathways .

- Epigenetic Analysis : Profile methylation changes (e.g., whole-genome bisulfite sequencing) in exposed tissues to identify non-genotoxic carcinogenesis mechanisms .

Q. Q5. What advanced analytical strategies improve specificity in differentiating NHPRO from co-eluting isomers or degradation products?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Use Q-TOF or Orbitrap platforms with mass accuracy < 3 ppm. Key diagnostic ions for NHPRO include m/z 131.0485 (

) and characteristic fragments (e.g., m/z 84.0444 for pyrrolidine ring cleavage) . - Multi-Dimensional Chromatography : Employ LC × LC with HILIC and reversed-phase columns to resolve polar isomers .

- Isotopic Labeling : Synthesize N-labeled NHPRO as an internal standard to correct matrix effects in quantitative workflows .

Q. Q6. How should researchers design experiments to validate NHPRO detection methods in compliance with ICH M10 guidelines?

Methodological Answer: Follow a stepwise validation protocol:

Specificity : Test interference from structurally related compounds (e.g., N-nitrosoproline) and matrix components (e.g., lipids, proteins) .

Linearity : Establish over 50–150% of the target range (e.g., 1–100 ng/mL) with R ≥ 0.995 .

Precision : Perform intra-day (n=6) and inter-day (n=3) replicates; accept %RSD ≤ 15% .

Robustness : Vary column temperature (±5°C), mobile phase pH (±0.2), and flow rate (±10%) to assess method resilience .

Q. Q7. What computational tools are effective in predicting NHPRO reactivity or metabolic pathways?

Methodological Answer:

- Quantum Mechanical (QM) Modeling : Use Gaussian or ORCA to calculate nitrosamine bond dissociation energies (BDEs) and predict stability under thermal stress .

- In Silico Metabolism : Employ GLORY or Meteor Nexus to simulate cytochrome P450-mediated activation (e.g., α-hydroxylation) and identify potential toxic metabolites .

Q. Data Analysis and Contradiction Management

Q. Q8. How can researchers statistically analyze low-dose NHPRO exposure data with non-linear dose-response relationships?

Methodological Answer:

- Benchmark Dose (BMD) Modeling : Use PROAST or EPA BMDS to estimate BMDL (lower confidence limit for 10% effect) for risk assessment .

- Bayesian Hierarchical Models : Account for inter-study variability by pooling data from multiple bioassays .

Q. Q9. What frameworks guide hypothesis generation when NHPRO data contradicts established nitrosamine toxicokinetic models?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

属性

IUPAC Name |

(2S,4R)-4-hydroxy-1-nitrosopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O4/c8-3-1-4(5(9)10)7(2-3)6-11/h3-4,8H,1-2H2,(H,9,10)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVBOWJCKJGCJM-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)O)N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021042 | |

| Record name | N-Nitrosohydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30310-80-6 | |

| Record name | N-Nitrosohydroxyproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30310-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosohydroxyproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030310806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosohydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-NITROSOHYDROXYPROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9BBV16TX0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。